
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine is a synthetic nucleoside analog. This compound is of significant interest due to its potential antiviral properties, particularly against certain strains of viruses. Its unique structure, which includes a fluorine atom and a dideoxy configuration, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.
Industry: Used in the development of new pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine involves its incorporation into viral DNA, leading to chain termination. This prevents the virus from replicating and spreading. The compound targets viral polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-Dideoxy-2-fluoro-beta-D-glycero-pent-2-eno-furanosyl)cytosine
- 1-(2,3-Dideoxy-beta-D-glycero-pent-2-enofuranosyl)thymine
Uniqueness
1-(2,3-Dideoxy-2-fluoro-alpha-D-glycero-pent-2-eno-furanosyl)5-methylcytosine is unique due to its specific configuration and the presence of a fluorine atom. This contributes to its enhanced stability and biological activity compared to similar compounds .
Properties
CAS No. |
405238-94-0 |
|---|---|
Molecular Formula |
C10H12FN3O3 |
Molecular Weight |
241.22 g/mol |
IUPAC Name |
4-amino-1-[(2S,5S)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H12FN3O3/c1-5-3-14(10(16)13-8(5)12)9-7(11)2-6(4-15)17-9/h2-3,6,9,15H,4H2,1H3,(H2,12,13,16)/t6-,9-/m0/s1 |
InChI Key |
FXTDBSIYZJHNDH-RCOVLWMOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)N=C1N)[C@@H]2C(=C[C@H](O2)CO)F |
Canonical SMILES |
CC1=CN(C(=O)N=C1N)C2C(=CC(O2)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















